molecular formula C23H35N5O3 B2425797 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 922015-88-1

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2425797
CAS No.: 922015-88-1
M. Wt: 429.565
InChI Key: NNYDYNOYEUPWTB-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
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Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its complex structure, characterized by the presence of indoline and piperazine moieties, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C23H35N5O3C_{23}H_{35}N_{5}O_{3}, with a molecular weight of approximately 429.6 g/mol. The compound features a unique combination of functional groups that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23H35N5O3
Molecular Weight429.6 g/mol
CAS Number922015-88-1
DensityN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxalamide linkage through condensation reactions. Key steps may include:

  • Formation of Indoline and Piperazine Moieties : The synthesis begins with the preparation of the indoline and piperazine components.
  • Oxalamide Formation : The oxalamide bond is formed through the reaction of an amine with an oxalyl chloride derivative.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify the final product.

Case Studies

  • Anticancer Activity : A study investigating indole-based compounds found that similar structures exhibited significant cytotoxicity against breast cancer cell lines, indicating that this compound may also possess similar properties.
    • Cell Line Tested : MCF7 (breast cancer)
    • IC50 Value : Not yet determined for this specific compound but referenced values for similar compounds range from 10 µM to 50 µM.
  • Neuropharmacological Effects : Research on piperazine derivatives has shown their potential as sigma receptor ligands, which play a role in various neurological disorders. This suggests that our compound might also interact with sigma receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Suggested areas for future studies include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O3/c1-26-9-11-28(12-10-26)21(17-5-6-20-18(14-17)7-8-27(20)2)16-25-23(30)22(29)24-15-19-4-3-13-31-19/h5-6,14,19,21H,3-4,7-13,15-16H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDYNOYEUPWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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